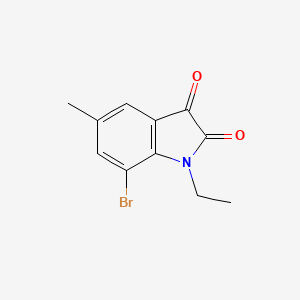
5-Bromopyrimidine-4-carboxylic acid
Descripción general
Descripción
5-Bromopyrimidine-4-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 4th position on the pyrimidine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 5-bromopyrimidine derivatives has been explored through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized as an intermediate in palladium-catalyzed cross-coupling reactions, which is a testament to the versatility of bromopyrimidines in convergent syntheses of substituted pyrimidine compounds . Additionally, the regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . These methods highlight the reactivity of bromopyrimidines and their utility in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Bromopyrimidines are reactive intermediates that can undergo various chemical reactions. They have been used in palladium-catalyzed C-C coupling reactions as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions . The reactivity of these compounds is further demonstrated by their ability to undergo regioselective displacement reactions with ammonia and secondary amines , as well as electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives are closely related to their molecular structure. Spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV spectroscopy, has been employed to study these properties . The crystal packing and stability of these compounds are influenced by hydrogen bonding and π-π stacking interactions, as observed in the crystal structure analyses . Additionally, the reactivity and potential applications of these compounds can be inferred from their molecular electrostatic potential (MEP) surface maps and Natural Bond Orbital (NBO) analyses .
Aplicaciones Científicas De Investigación
Application 1: Electrophilic Alkylation of Arenes
- Summary of the Application : This application involves the use of 5-Bromopyrimidine in the synthesis of medicinally important 4-aryl-5-alkynylpyrimidines . These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors. They were also tested as potential anti-proliferative agents or non-toxic selective herbicides, or used as a synthetic platform for further derivatization en route to medicinally relevant structures .
- Methods of Application/Experimental Procedures : The featured approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .
- Results/Outcomes : The result of this application is the preparation of medicinally important 4-aryl-5-alkynylpyrimidines .
Application 2: Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives
- Summary of the Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Methods of Application/Experimental Procedures : The synthesis involved a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Results/Outcomes : The outcome of this application is the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Application 3: Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol
- Summary of the Application : 5-Bromopyrimidine was used in the synthesis of (5-(phenylethynyl)pyrimidine) via a microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Methods of Application/Experimental Procedures : The synthesis involved a microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Results/Outcomes : The outcome of this application is the synthesis of (5-(phenylethynyl)pyrimidine) .
Application 4: Raw Material in Organic Synthesis
- Summary of the Application : 5-Bromopyrimidine-2-carboxylic acid is employed as an important raw material and intermediate used in organic synthesis .
- Methods of Application/Experimental Procedures : The compound is used as a raw material in various organic synthesis procedures .
- Results/Outcomes : The outcome of this application is the production of various organic compounds .
Application 5: Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives
- Summary of the Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Methods of Application/Experimental Procedures : The synthesis involved a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Results/Outcomes : The outcome of this application is the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Application 6: Raw Material in Organic Synthesis
- Summary of the Application : 5-Bromopyrimidine-2-carboxylic acid is employed as an important raw material and intermediate used in organic synthesis .
- Methods of Application/Experimental Procedures : The compound is used as a raw material in various organic synthesis procedures .
- Results/Outcomes : The outcome of this application is the production of various organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBITVSVYFOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612504 | |
| Record name | 5-Bromopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-4-carboxylic acid | |
CAS RN |
64224-60-8 | |
| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)












